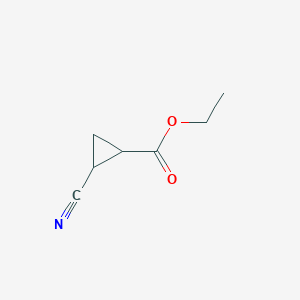

Ethyl 2-cyanocyclopropane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSAAQSCUQHJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301668 | |

| Record name | ethyl 2-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56447-11-1 | |

| Record name | 56447-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyanocyclopropane-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyanocyclopropane-1-carboxylate, a versatile bifunctional molecule, holds significant promise as a building block in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid cyclopropane core, substituted with both an electron-withdrawing nitrile group and an ester functionality, offers a unique platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It exists as cis and trans diastereomers, each with its own distinct set of physical and chemical properties. The presence of two stereocenters also gives rise to enantiomeric forms. The general properties of the compound are summarized in the table below. It is important to note that some physical properties are predicted values.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 230.3 ± 33.0 °C (Predicted) | [2] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |

| CAS Number (Mixture of isomers) | 56447-11-1 | [2] |

| CAS Number (cis-(1R,2S)-rel) | 699-23-0 | [1] |

| CAS Number ((1R,2R)-trans) | 492468-13-0 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, primarily involving cyclopropanation reactions. The choice of method often dictates the diastereoselectivity of the product.

Rhodium-Catalyzed Cyclopropanation of Acrylonitrile with Ethyl Diazoacetate

One of the most effective methods for the synthesis of substituted cyclopropanes is the rhodium-catalyzed reaction of an alkene with a diazo compound.[2][3] In the case of this compound, this involves the reaction of acrylonitrile with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate dimer. This reaction typically proceeds with good yields and can be tuned to favor specific diastereomers through the selection of appropriate ligands for the rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Materials:

-

Acrylonitrile

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (catalyst)

-

Dichloromethane (solvent)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

Procedure:

-

To a solution of rhodium(II) acetate dimer in dry dichloromethane under an inert atmosphere, add an excess of acrylonitrile.

-

Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture at room temperature with vigorous stirring. The addition rate should be controlled to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the diazo compound is completely consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound as a mixture of diastereomers. The diastereomers can often be separated by careful chromatography.

Michael-Initiated Ring Closure (MIRC)

Another synthetic approach is the Michael-initiated ring closure (MIRC) reaction. This method involves the reaction of a Michael acceptor with a nucleophile that also contains a leaving group, leading to an intramolecular cyclization to form the cyclopropane ring. For the synthesis of this compound, this could involve the reaction of ethyl acrylate with a reagent like chloroacetonitrile in the presence of a strong base.

Experimental Protocol: Michael-Initiated Ring Closure

Materials:

-

Ethyl acrylate

-

Chloroacetonitrile

-

Sodium ethoxide (base)

-

Anhydrous ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add chloroacetonitrile dropwise at 0 °C.

-

After stirring for a short period, add ethyl acrylate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitored by GC or TLC).

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and the protons of the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on the stereochemistry (cis or trans). A certificate of analysis for the cis-(1R,2S) isomer confirms the structure is consistent with the expected ¹H NMR spectrum.[1]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 170 ppm), the nitrile carbon (around 115-120 ppm), the carbons of the ethyl group, and the carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-H stretches of the cyclopropane ring and the ethyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show the molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclopropane ring.

Applications in Drug Development

The cyclopropane motif is a highly sought-after structural element in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties. This compound serves as a valuable building block for introducing this moiety into larger, more complex molecules.

The presence of both a nitrile and an ester group provides orthogonal handles for further chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid or an amide, opening up a wide range of synthetic possibilities for creating diverse libraries of compounds for drug discovery. This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.[4]

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, characterization, and application of this compound.

Signaling Pathway in Drug Action (Hypothetical)

While specific signaling pathways targeted by drugs derived from this compound are diverse and depend on the final molecular structure, a hypothetical pathway is illustrated below. This demonstrates how a cyclopropane-containing drug might interact with a cellular signaling cascade, for instance, by inhibiting a key enzyme.

Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by a cyclopropane-containing drug.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl trans-2-(p-tolyl)cyclopropane-1-carboxylate [myskinrecipes.com]

"Ethyl 2-cyanocyclopropane-1-carboxylate" CAS number and molecular formula

Introduction: Ethyl 2-cyanocyclopropane-1-carboxylate is a versatile organic compound featuring a strained cyclopropane ring functionalized with both a cyano and an ethyl ester group. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral molecule and can exist as different stereoisomers. The properties of the compound can vary depending on the specific isomeric form. The general structure has the molecular formula C₇H₉NO₂.

| Property | Value | Isomer Information |

| Molecular Formula | C₇H₉NO₂ | Applies to all isomers. |

| Molecular Weight | 139.15 g/mol | Applies to all isomers. |

| CAS Number | 56447-11-1 | This number may refer to a mixture of isomers or a non-specified isomeric form. |

| 492468-13-0 | (1R,2R)-isomer | |

| 699-23-0 | cis-(1R,2S)-rel-isomer | |

| Appearance | Colorless to light yellow liquid | As noted for the cis-(1R,2S)-rel-isomer. |

| Purity | ≥95.0% (by NMR) | As specified for a commercial sample of the cis-(1R,2S)-rel-isomer.[1] |

| Storage | Store at room temperature (3 years) | Recommended storage conditions for the cis-(1R,2S)-rel-isomer.[1] When stored in solvent, recommended temperatures are -20°C (1 year) to -80°C (2 years).[1] |

Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the cyclization of a linear precursor using a base. A common strategy for forming a cyclopropane ring with this substitution pattern is the reaction of a compound containing an activated methylene group with a dihaloalkane. In this case, ethyl cyanoacetate can serve as the source of the activated methylene group, and 1,2-dibromoethane can be used as the cyclizing agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

The following is a generalized experimental protocol for the synthesis of this compound based on the reaction of ethyl cyanoacetate and 1,2-dibromoethane.

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature. Stir the mixture for a short period to ensure complete deprotonation of the ethyl cyanoacetate.

-

Cyclization: Following the deprotonation, add 1,2-dibromoethane to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Biological Relevance: Inhibition of Ethylene Biosynthesis

Cyclopropane-containing molecules are of significant interest in agricultural science and plant biology due to their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene.[2][3][4] Ethylene plays a crucial role in many aspects of plant growth, development, and senescence, including fruit ripening.[4]

Compounds that can interfere with the ethylene biosynthesis pathway can be used to control these processes. This compound, as a derivative of cyclopropane carboxylic acid, is a potential inhibitor of the enzymes involved in this pathway, particularly ACC synthase (ACS) or ACC oxidase (ACO).[3][5]

Caption: The ethylene biosynthesis pathway and potential points of inhibition.

The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM).[6] The enzyme ACC synthase then catalyzes the conversion of SAM to ACC.[2][7] In the final step, ACC oxidase converts ACC to ethylene.[5][7] Structural analogs of ACC, such as cyclopropane carboxylic acid derivatives, can act as competitive inhibitors of ACS or ACO, thereby blocking the production of ethylene.[3] This inhibitory action is a key area of research for the development of new plant growth regulators.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. ffhdj.com [ffhdj.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-cyanocyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanocyclopropane-1-carboxylate is a bifunctional organic molecule featuring a highly strained cyclopropane ring functionalized with both a cyano and an ethyl ester group. This unique structural arrangement imparts significant chemical reactivity and stereochemical complexity, making it a valuable building block in modern organic synthesis. The rigid cyclopropane scaffold is of particular interest in medicinal chemistry, where its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to biological targets, and provide novel three-dimensional structures. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, spectroscopic properties, and key applications of this compound, with a focus on its relevance to drug development.

IUPAC Name and Structure

The IUPAC name for this compound depends on the stereochemistry of the substituents on the cyclopropane ring. The molecule exists as stereoisomers due to the two chiral centers at the C1 and C2 positions of the cyclopropane ring.

-

cis-isomers: When the cyano and carboxylate groups are on the same face of the ring, the isomers are designated as cis. The specific enantiomers are named ethyl (1S,2R)-2-cyanocyclopropane-1-carboxylate and ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate .

-

trans-isomers: When the cyano and carboxylate groups are on opposite faces of the ring, the isomers are designated as trans. The specific enantiomers are named ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate and ethyl (1S,2S)-2-cyanocyclopropane-1-carboxylate .[1]

If the stereochemistry is not specified, the name This compound refers to a mixture of these isomers.

Structure:

The general structure of this compound is depicted below:

(Caption: General chemical structure of this compound)

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 217 °C (lit.) | |

| Density | 1.077 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.445 (lit.) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (Predicted) δ (ppm): 4.2 (q, 2H, OCH₂CH₃), 2.0-2.2 (m, 1H, CH-CN), 1.8-1.9 (m, 1H, CH-COOEt), 1.5-1.7 (m, 2H, CH₂ of cyclopropane), 1.3 (t, 3H, OCH₂CH₃). |

| ¹³C NMR | (Predicted) δ (ppm): 170 (C=O), 118 (CN), 62 (OCH₂), 25 (CH-CN), 23 (CH-COOEt), 15 (CH₂ of cyclopropane), 14 (CH₃). |

| IR (Infrared) | (Predicted) ν (cm⁻¹): ~2250 (C≡N stretch), ~1730 (C=O ester stretch), ~1200 (C-O stretch). |

| MS (Mass Spec.) | (Predicted) m/z: 139 (M⁺), 110, 94, 66. |

Note: Experimentally obtained spectral data for the individual isomers can vary slightly. The data presented here are based on typical values for similar structures and should be used as a reference.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the base-mediated cyclization of ethyl cyanoacetate with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol:

-

Reagents and Equipment:

-

Ethyl cyanoacetate

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of ethyl cyanoacetate (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

-

To this stirred suspension, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

-

Applications in Drug Development

The rigid cyclopropane ring of this compound serves as a valuable scaffold in the design of conformationally constrained molecules, a desirable feature in many drug candidates. The cyano and ester functionalities provide versatile handles for further chemical transformations.

Precursor to Constrained Amino Acids

One of the key applications of this compound is its use as a precursor for the synthesis of substituted cyclopropyl amino acids. These are constrained analogues of natural amino acids and are of great interest in peptide and protein engineering.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield 2-cyanocyclopropane-1-carboxylic acid.

-

Reduction of the Nitrile: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][3] This transformation is crucial for the synthesis of cis-2-(aminomethyl)cyclopropane-1-carboxylic acid, a constrained analogue of the neurotransmitter GABA.[4]

Role in the Synthesis of Boceprevir

A significant application of a derivative of this scaffold is in the synthesis of the bicyclic proline intermediate of Boceprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[4][5] Although the commercial synthesis of Boceprevir may utilize alternative routes, the fundamental cyclopropane structure is a key pharmacophore. The synthesis of the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core of Boceprevir highlights the utility of cyclopropane-containing building blocks.[4][5]

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, its role as a precursor to biologically active molecules can be visualized. The following diagram illustrates a generalized synthetic pathway from this compound to a constrained cyclopropyl amino acid, a key structural motif in various drug candidates.

Caption: Synthetic pathway from this compound to drug candidates.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its unique structural and electronic properties, stemming from the strained cyclopropane ring and dual functional groups, allow for the creation of complex and stereochemically rich molecules. The ability to transform this compound into constrained amino acids and other key intermediates, such as those used in the synthesis of antiviral drugs like Boceprevir, underscores its importance for researchers and scientists in the pharmaceutical industry. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for the effective utilization of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aurigeneservices.com [aurigeneservices.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of Ethyl 2-cyanocyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanocyclopropane-1-carboxylate is a versatile bifunctional molecule incorporating a strained cyclopropane ring, a cyano group, and an ester moiety. This unique combination of functional groups imparts a diverse range of chemical reactivity, making it a valuable building block in organic synthesis, particularly for the preparation of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key reaction pathways, detailed experimental protocols, and available stability data. The information is structured to be a practical resource for researchers in medicinal chemistry, process development, and materials science.

Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 56447-11-1 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~233 °C (predicted) |

| Density | ~1.11 g/cm³ (predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). |

Stability Profile

While specific quantitative stability studies on this compound are not extensively reported in the literature, general principles for compounds containing ester and cyano functionalities, along with the strained cyclopropane ring, suggest the following:

-

Thermal Stability: The compound is expected to be stable at ambient temperatures. However, due to the inherent ring strain of the cyclopropane ring, elevated temperatures may lead to decomposition or rearrangement reactions. Long-term storage at low temperatures (-20°C) is recommended to prevent thermal degradation.[1]

-

pH Sensitivity: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. Strong aqueous acids or bases will lead to the formation of 2-cyanocyclopropane-1-carboxylic acid.

-

Moisture Sensitivity: Due to the potential for hydrolysis of the ester group, it is advisable to store the compound under anhydrous conditions.[1]

-

Light Sensitivity: While not explicitly documented, compounds with multiple functional groups can be sensitive to UV light. Storage in amber-colored containers is a good precautionary measure.[1]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the electrophilic ester carbonyl, the nucleophilic and electrophilic character of the cyano group, and the strained C-C bonds of the cyclopropane ring.

Reactions at the Ester Group

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Caption: Hydrolysis of the ester group.

Experimental Protocol: Hydrolysis of trans-racemic this compound [2]

-

To a solution of trans-racemic this compound (24.7 g, 0.17 mol) in a mixture of tetrahydrofuran (THF, 400 mL) and water (200 mL), add lithium hydroxide (14.9 g, 0.35 mol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the reaction with water (20 mL) and extract with dichloromethane (2 x 30 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyanocyclopropane-1-carboxylic acid.

Reactions at the Cyano Group

The cyano group can be reduced to a primary amine, yielding ethyl 2-(aminomethyl)cyclopropane-1-carboxylate, a valuable building block for synthesizing conformationally constrained amino acids.

Caption: Reduction of the cyano group.

Experimental Protocol: Reduction of Diethyl 2-cyanocyclopropane-1,1-dicarboxylate (Illustrative for the Cyano Group on a Cyclopropane Ring) [3]

-

To a solution of diethyl 2-cyanocyclopropane-1,1-dicarboxylate in ethanol, add a catalytic amount of Platinum(IV) oxide (PtO₂).

-

Add 4 M aqueous HCl.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 5 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting product, diethyl 2-(aminomethyl)cyclopropane-1,1-dicarboxylate, can be purified by chromatography.

Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can be used for the reduction, though care must be taken as the ester group may also be reduced.[1]

Reactions Involving the Cyclopropane Ring

The cyclopropane ring in this compound is activated by the electron-withdrawing cyano and ester groups, making it susceptible to nucleophilic ring-opening reactions.

The strained C-C bonds of the cyclopropane can be cleaved by nucleophiles, leading to the formation of 1,3-disubstituted propane derivatives. This reactivity is characteristic of "donor-acceptor" cyclopropanes.

Caption: Nucleophilic ring-opening of the cyclopropane.

General Considerations for Nucleophilic Ring-Opening:

-

A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can initiate the ring-opening.

-

The regioselectivity of the attack is influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.

-

Lewis or Brønsted acids can be used to catalyze the reaction by activating the acceptor groups.

As a strained ring system, this compound can participate in formal cycloaddition reactions, such as [3+2] cycloadditions with various dipolarophiles, to construct five-membered rings.

Caption: [3+2] Cycloaddition reaction pathway.

Synthesis of this compound

Two primary synthetic routes to this compound are well-documented.

From Acrylonitrile and Ethyl Diazoacetate

This method provides both cis and trans isomers of the product.

Caption: Synthesis from acrylonitrile and ethyl diazoacetate.

Experimental Protocol: Synthesis of cis- and trans-racemic this compound [4]

-

Stir acrylonitrile (70 g, 1.32 mol) under reflux and add ethyl diazoacetate (70 g, 0.614 mol) portion-wise over 2.5 hours.

-

After the addition is complete, continue stirring at reflux for an additional 1.5 hours.

-

Remove the excess acrylonitrile by distillation.

-

Heat the reaction mixture to 125-130 °C and maintain this temperature until the evolution of nitrogen ceases.

-

Further heat the reaction to 160-170 °C for 1 hour before cooling to room temperature under a nitrogen atmosphere.

-

Purify the product by vacuum distillation followed by silica gel column chromatography (eluting with 10-50% ethyl acetate in petroleum ether) to afford trans-racemic this compound as the first eluting compound (24 g, 28% yield) and cis-racemic this compound as the second eluting compound (17 g, 20% yield).

From Ethyl Cyanoacetate and 1,2-Dibromoethane

This method involves a base-mediated cyclization.

Caption: Synthesis from ethyl cyanoacetate and 1,2-dibromoethane.

Summary and Outlook

This compound is a reactive and versatile building block in organic synthesis. Its stability is manageable with appropriate handling and storage conditions, primarily avoiding high temperatures and aqueous acidic or basic environments. The presence of three distinct functional groups allows for a wide array of chemical transformations, including modifications of the ester and cyano groups, as well as ring-opening and cycloaddition reactions involving the activated cyclopropane ring. The synthetic accessibility of this compound further enhances its utility. Future research is likely to expand its application in the synthesis of complex molecules with interesting biological activities, leveraging the unique conformational constraints imposed by the cyclopropane scaffold. Further studies to quantify its stability under various conditions would be beneficial for process development and formulation scientists.

References

An In-depth Technical Guide on the Biological Significance of Ethyl 2-cyanocyclopropane-1-carboxylate and its Derivatives

Abstract: This technical guide provides a comprehensive overview of the known biological roles and applications of ethyl 2-cyanocyclopropane-1-carboxylate and related cyclopropane-containing compounds. While direct studies on the specific mechanism of action of this compound are limited, its primary significance in biological systems is as a linker component in Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of PROTACs, the critical role of the linker, and the diverse biological activities exhibited by various cyclopropane derivatives, including antifungal, antimicrobial, and anticancer properties. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

Introduction: The Emerging Role of Cyclopropane Moieties in Biology

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1][2] These characteristics have made cyclopropane derivatives valuable scaffolds in medicinal chemistry, leading to a wide range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects.[2][3] this compound has emerged as a key building block in this context, most notably as a linker in the design of PROTACs. This guide will first explore its primary application in this advanced therapeutic modality.

This compound as a PROTAC Linker

Current scientific literature identifies cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate as a linker used in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[6][7]

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[6][8][9] A PROTAC molecule consists of three components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[6][10]

The mechanism proceeds through the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[6][9][11]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[6][11]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into smaller peptides.[6][8]

-

Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can go on to recruit another POI molecule, acting catalytically to degrade multiple target proteins.[6][11]

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

The Role of the Linker in PROTACs

The linker is not merely a spacer but a critical component that influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[][13] The composition and length of the linker dictate the geometry of the ternary complex, which is crucial for productive ubiquitination.[13][14] Rigid linkers, such as those incorporating cycloalkane moieties like cyclopropane, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[10][13] This conformational constraint can enhance the stability and efficiency of the degradation process.

Biological Activities of Cyclopropane Derivatives

While this compound is primarily recognized as a synthetic intermediate, its core cyclopropane structure is found in numerous compounds with significant biological activities.[2]

Antifungal and Antimicrobial Activity

Derivatives of cyclopropanecarboxamide have been shown to possess fungicidal and larvicidal properties.[15] For instance, certain novel dicyano-containing cyclopropanecarboxamide derivatives exhibited good fungicidal activity against various plant pathogens.[15] Additionally, other studies have synthesized 1,2,4-triazole derivatives containing a cyclopropane moiety that showed significant fungicidal activity.[16][17] Amide derivatives containing cyclopropane have also been evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[3][18]

| Compound Class | Organism | Activity Metric | Value | Reference |

| Dicyano-cyclopropanecarboxamide (4f) | Pythium aphanidermatum | Inhibition Rate | 55.3% at 50 µg/mL | [15] |

| Dicyano-cyclopropanecarboxamide (4f) | Pyricularia oryzae | Inhibition Rate | 67.1% at 50 µg/mL | [15] |

| Dicyano-cyclopropanecarboxamide (4f) | Erysiphe graminis | Inhibition Rate | 85% at 400 µg/mL | [15] |

| Amide-cyclopropane derivative (F8) | Candida albicans | MIC₈₀ | 16 µg/mL | [18] |

| Amide-cyclopropane derivative (F24) | Candida albicans | MIC₈₀ | 16 µg/mL | [18] |

| Amide-cyclopropane derivative (F42) | Candida albicans | MIC₈₀ | 16 µg/mL | [18] |

Anticancer Activity

The rigid cyclopropane scaffold has been incorporated into potential anticancer agents. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated against various human cancer cell lines.[19][20] Several compounds from these series exhibited promising anticancer activity with IC₅₀ values in the low micromolar range.[19] Mechanistic studies on active compounds revealed they induced cell cycle arrest in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death.[19]

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 6b | DU-145 | Prostate Cancer | <20 | [19] |

| 6u | DU-145 | Prostate Cancer | <20 | [19] |

| 3b | DU-145 | Prostate Cancer | <10 | [20] |

| 3i | DU-145 | Prostate Cancer | <10 | [20] |

| 3b | Hela | Cervical Cancer | <10 | [20] |

| 3i | Hela | Cervical Cancer | <10 | [20] |

| 3b | A-549 | Lung Cancer | <10 | [20] |

| 3i | A-549 | Lung Cancer | <10 | [20] |

Enzyme Inhibition

Cyclopropane-containing molecules have been designed as potent enzyme inhibitors.[2] For example, cyclopropane-based derivatives have been developed as broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), an enzyme essential for viral replication.[21][22] These inhibitors demonstrated high potency with EC₅₀ values in the nanomolar range against SARS-CoV-2.[21][22]

| Compound ID | Target | Assay | IC₅₀ / EC₅₀ (nM) | Reference |

| 5c | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 12 | [21] |

| 11c | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 11 | [21] |

| 5d | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 13 | [21] |

| 11d | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 12 | [21] |

| 5c | MERS-CoV 3CLpro | Enzyme | IC₅₀ = 80 | [21] |

| 11c | MERS-CoV 3CLpro | Enzyme | IC₅₀ = 120 | [21] |

| 5c | SARS-CoV-1 3CLpro | Enzyme | IC₅₀ = 960 | [21] |

| 11c | SARS-CoV-1 3CLpro | Enzyme | IC₅₀ = 350 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of cyclopropane derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

Figure 2. Workflow for determining IC₅₀ values using the MTT assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., DU-145, Hela, A-549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

-

Drug Incubation: Incubate the plates for an additional 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

Methodology:

-

Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 128 µg/mL. Include a positive control (a known antifungal agent like fluconazole) and a negative control (no compound).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the growth in the control well, as determined by visual inspection or by reading the optical density with a microplate reader.

Conclusion

This compound is a molecule of significant interest, not as a direct therapeutic agent, but as a sophisticated chemical tool in the construction of PROTACs. Its rigid cyclopropane core is emblematic of a broader class of compounds that exhibit a remarkable diversity of biological activities. The data and protocols presented herein underscore the potential of cyclopropane derivatives in drug discovery, from targeted protein degradation to the development of new antifungal and anticancer agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate 699-23-0 | MCE [medchemexpress.cn]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 11. researchgate.net [researchgate.net]

- 13. chempep.com [chempep.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]

- 18. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Strategic Role of Ethyl 2-cyanocyclopropane-1-carboxylate in Modern Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The quest for more effective and environmentally benign agrochemicals has led to a focus on complex molecular scaffolds that can provide enhanced potency and selectivity. Among these, the cyclopropane ring stands out as a critical structural motif, imbuing molecules with unique conformational rigidity and metabolic stability. Ethyl 2-cyanocyclopropane-1-carboxylate has emerged as a versatile and highly valuable building block in the synthesis of a range of agrochemicals, most notably the pyrethroid class of insecticides. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal intermediate, offering detailed experimental protocols and quantitative data to support research and development efforts in the agrochemical sector.

The Significance of the Cyclopropane Moiety in Agrochemicals

The incorporation of a cyclopropane ring into the structure of an agrochemical can profoundly influence its biological activity. The strained three-membered ring introduces a level of conformational constraint that can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target protein. Furthermore, the cyclopropane unit can increase the metabolic stability of a compound by shielding adjacent chemical bonds from enzymatic degradation, thereby prolonging its efficacy in the field. Pyrethroid insecticides, which are synthetic analogues of the natural insecticidal pyrethrins, are a prime example of the successful application of this principle. The cyclopropane carboxylic acid core is essential for their potent neurotoxic effects on a wide range of insect pests.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a cyclopropanation reaction involving the condensation of a malonic ester derivative with a dihaloalkane. A reliable and well-documented procedure, adapted from a method for the corresponding carboxylic acid, is presented below.

Experimental Protocol: Synthesis of this compound

This two-step procedure involves the initial synthesis of 1-cyanocyclopropanecarboxylic acid followed by esterification.

Step 1: Synthesis of 1-Cyanocyclopropanecarboxylic Acid

This procedure is adapted from a verified protocol in Organic Syntheses.[1]

-

Materials:

-

Ethyl cyanoacetate

-

1,2-Dibromoethane

-

50% Aqueous Sodium Hydroxide

-

Triethylbenzylammonium chloride

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Sodium chloride

-

Magnesium sulfate

-

-

Procedure:

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide.

-

To the vigorously stirred solution, add triethylbenzylammonium chloride at 25°C.

-

A mixture of ethyl cyanoacetate and 1,2-dibromoethane is added to the suspension all at once. The reaction mixture is stirred vigorously for 2 hours.

-

The contents of the flask are transferred to a 4-liter Erlenmeyer flask and rinsed with water.

-

The mixture is cooled in an ice bath to 15°C and carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The aqueous layer is saturated with sodium chloride and extracted again three times with diethyl ether.

-

The combined ether layers are washed with brine, dried over magnesium sulfate, and decolorized with activated carbon.

-

The solvent is removed by rotary evaporation to yield the crude 1-cyanocyclopropanecarboxylic acid.

-

Step 2: Esterification to this compound

-

Materials:

-

1-Cyanocyclopropanecarboxylic acid (from Step 1)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

-

Procedure:

-

Dissolve the crude 1-cyanocyclopropanec-arboxylic acid in an excess of absolute ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the ethanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| 1-Cyanocyclopropanecarboxylic Acid Yield | 86% | [1] |

| This compound (estimated) | High (esterification is typically a high-yielding reaction) | General organic chemistry principles |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and complex multiplets for the cyclopropane ring protons in the range of 1.0-2.0 ppm.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the cyano carbon, the carbons of the ethyl group, and the carbons of the cyclopropane ring.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-H stretches.

Application in the Synthesis of Pyrethroid Insecticides

This compound serves as a key precursor to the acid moiety of several synthetic pyrethroids. The cyano and ester groups can be chemically transformed into the functionalities required for potent insecticidal activity. A prominent example is the conversion to chrysanthemic acid, a core component of many pyrethroids.

Synthetic Pathway to a Pyrethroid Precursor

The conversion of this compound to a pyrethroid acid core, such as chrysanthemic acid, involves several key transformations. A generalized synthetic workflow is presented below.

Caption: Generalized workflow for the conversion of this compound to a pyrethroid insecticide.

Mode of Action: Targeting the Insect Nervous System

Pyrethroid insecticides exert their potent insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. These channels are crucial for the propagation of nerve impulses.

Signaling Pathway of Pyrethroid Action

Pyrethroids bind to the open state of the voltage-gated sodium channel, preventing its closure. This leads to a persistent influx of sodium ions, causing the nerve to be in a constant state of excitation. The result is rapid paralysis, often referred to as "knockdown," and eventual death of the insect.

Caption: Mechanism of action of pyrethroid insecticides on insect voltage-gated sodium channels.

Conclusion

This compound is a cornerstone intermediate in the synthesis of modern agrochemicals, particularly pyrethroid insecticides. Its unique structure, featuring a strained cyclopropane ring and versatile cyano and ester functionalities, provides a gateway to a diverse range of complex and biologically active molecules. The detailed synthetic protocols and understanding of its application in constructing potent insecticidal agents, as outlined in this guide, are intended to empower researchers and developers in the agrochemical industry to innovate and contribute to the development of next-generation crop protection solutions. The continued exploration of the chemistry of this and related cyclopropane derivatives will undoubtedly pave the way for even more sophisticated and sustainable agricultural technologies.

References

The Synthesis and Strategic Importance of Ethyl 2-cyanocyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanocyclopropane-1-carboxylate, a seemingly unassuming molecule, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its strained three-membered ring, coupled with the reactive nitrile and ester functionalities, makes it a versatile building block for a variety of complex chemical architectures. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a critical examination of its application as a key intermediate in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors.

Discovery and History of Synthesis

The precise first synthesis of this compound is not prominently documented in readily available academic literature, suggesting its initial discovery may be located in less accessible or older chemical archives. However, its importance as a synthetic intermediate is highlighted in several key patents that outline robust methods for its preparation. These methods have become foundational for its production and subsequent use in various fields.

Two principal synthetic strategies have emerged as significant in the history of this compound:

-

Cyclization of Ethyl Cyanoacetate with 1,2-Dibromoethane: A Chinese patent (CN1073985C) details a straightforward and scalable approach involving the base-mediated cyclization of ethyl cyanoacetate with 1,2-dibromoethane. This method represents a classic and cost-effective route to the cyclopropane ring system.

-

Tetrahydrothiophenium Ylide-Mediated Synthesis: A United States patent (US4083863A) describes a more specialized method utilizing a stable sulfur ylide derived from tetrahydrothiophene. This approach offers an alternative pathway that can be advantageous in specific synthetic contexts.

These patented methods underscore the industrial relevance of this compound, particularly as a precursor to valuable downstream products.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two primary synthetic routes to this compound.

Method 1: Cyclization of Ethyl Cyanoacetate with 1,2-Dibromoethane

This procedure is adapted from the principles outlined in Chinese patent CN1073985C.

Reaction Scheme:

Materials:

-

Ethyl cyanoacetate

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

-

Dry Acetone

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate in dry acetone, add ethyl cyanoacetate and a catalytic amount of a phase transfer catalyst.

-

Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary (Method 1):

| Parameter | Value |

| Reactant Ratio (Ethyl cyanoacetate : 1,2-Dibromoethane : K₂CO₃) | 1 : 1.2 : 2.5 (molar ratio) |

| Solvent | Acetone |

| Catalyst | Tetrabutylammonium bromide (0.05 eq) |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 60-75% |

Method 2: Tetrahydrothiophenium Ylide-Mediated Synthesis

This protocol is based on the methodology described in U.S. Patent 4,083,863.

Reaction Scheme:

Materials:

-

Tetrahydrothiophene

-

Ethyl bromoacetate

-

Acrylonitrile

-

Strong, non-nucleophilic base (e.g., Sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve tetrahydrothiophene in anhydrous THF. Add ethyl bromoacetate and stir at room temperature to form the sulfonium salt. Isolate the salt.

-

Cyclopropanation: To a suspension of a strong base (e.g., sodium hydride) in anhydrous THF, add the prepared sulfonium salt portion-wise at 0 °C. Stir the mixture for a short period to form the ylide.

-

Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add acrylonitrile.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography to yield this compound.

Quantitative Data Summary (Method 2):

| Parameter | Value |

| Reactant Ratio (Sulfonium salt : Base : Acrylonitrile) | 1 : 1.1 : 1.2 (molar ratio) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Ylide Formation Temperature | 0 °C to room temperature |

| Cyclopropanation Temperature | -78 °C to room temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 55-70% |

Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected characteristic peaks are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals corresponding to the ethyl group protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm).

-

Complex multiplets for the cyclopropyl protons in the range of 1.0-2.5 ppm. The exact chemical shifts and coupling constants will depend on the stereochemistry (cis/trans isomers).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon of the ester at approximately 170-175 ppm.

-

A signal for the nitrile carbon around 115-120 ppm.

-

Signals for the carbons of the ethyl group (around 60-62 ppm for the -OCH₂- and 13-15 ppm for the -CH₃).

-

Signals for the cyclopropyl carbons in the upfield region, typically between 10-30 ppm.

IR (Infrared) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹.

-

A characteristic absorption for the C≡N stretch of the nitrile group around 2240-2260 cm⁻¹.

-

C-H stretching vibrations for the cyclopropane ring and the ethyl group in the 2850-3000 cm⁻¹ region.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

A significant application of this compound is its role as a key intermediate in the synthesis of aminopyrimidinyl compounds that function as Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade in the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.

JAK inhibitors are small molecules designed to block the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade and mitigating the downstream inflammatory response.

Role of this compound in JAK Inhibitor Synthesis

The cyclopropane moiety, often derived from intermediates like this compound, can be a crucial structural element in the design of potent and selective JAK inhibitors. The rigid and three-dimensional nature of the cyclopropane ring can help to orient other functional groups of the inhibitor molecule for optimal binding to the ATP-binding pocket of the JAK enzyme. The nitrile and ester groups of the starting material provide convenient handles for further chemical modifications to build the final complex structure of the drug molecule.

Mandatory Visualizations

Experimental Workflow: Synthesis via Cyclization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: JAK-STAT Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Spectroscopic and Structural Elucidation of Ethyl 2-cyanocyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 2-cyanocyclopropane-1-carboxylate, a key building block in organic synthesis and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reliable reference for the identification and characterization of this compound.

Molecular Structure

This compound (C₇H₉NO₂) has a molecular weight of 139.15 g/mol .[1][2] The molecule exists as two diastereomers: cis and trans. The specific stereochemistry significantly influences the spectroscopic data, particularly the coupling constants in NMR spectroscopy.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclopropyl protons. The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on the cis/trans stereochemistry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Typical for an ethyl ester. |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical for an ethyl ester. |

| 1.5 - 2.5 | Multiplet (m) | 3H | Cyclopropyl H | The exact shifts and multiplicities will differ for cis and trans isomers due to different coupling constants. |

| 2.5 - 3.0 | Multiplet (m) | 1H | H -C-CN | The proton attached to the carbon bearing the cyano group is expected to be downfield. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | C =O (Ester) | Carbonyl carbons are typically found in this downfield region. |

| ~118 | C ≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift.[3] |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

| 15 - 30 | Cyclopropyl C | The sp³ hybridized carbons of the cyclopropane ring appear in the upfield region. The carbon attached to the cyano group will be further downfield.[4] |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2250 | Medium | C≡N (Nitrile) stretch[3] |

| ~1730 | Strong | C=O (Ester) stretch |

| 2850-3000 | Medium | C-H (Aliphatic) stretch |

| 1000-1300 | Strong | C-O (Ester) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 110 | [M - C₂H₅]⁺ |

| 94 | [M - OCH₂CH₃]⁺ |

| 69 | [C₄H₅O]⁺ |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and plausible synthetic route can be adapted from established methods for similar cyclopropane derivatives.[5]

Proposed Synthesis:

A potential synthesis involves the reaction of ethyl acrylate with a suitable cyanomethylide equivalent or a Michael addition followed by cyclization. An alternative approach could be the cyclopropanation of an appropriate alkene precursor.

General Spectroscopic Analysis Workflow:

Caption: General workflow for the synthesis and spectroscopic characterization.

Key NMR Correlations

The following diagram illustrates the expected key correlations in the ¹H NMR spectrum, which are crucial for structural confirmation.

Caption: Predicted ¹H NMR spectral correlations.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound. While awaiting comprehensive experimental verification, this information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the design of synthetic routes and the characterization of this important chemical intermediate. The provided diagrams and tables offer a clear and concise reference for the anticipated spectroscopic features of this molecule.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate(699-23-0) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyanocyclopropane-1-carboxylate: Physical Constants, Solubility, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-cyanocyclopropane-1-carboxylate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its known physical constants, discusses its solubility profile, and provides illustrative experimental protocols for its synthesis and the determination of its key properties.

Core Physical and Chemical Properties

This compound is a cyclopropane derivative containing both an ester and a nitrile functional group. Its chemical structure imparts a unique combination of rigidity and reactivity, making it an attractive scaffold in medicinal chemistry. The presence of stereoisomers (cis/trans and enantiomers) further diversifies its potential applications.

Identification and Nomenclature

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol [1] |

| CAS Number | 56447-11-1 (unspecified stereochemistry)[2] |

| Isomer CAS Numbers | (1R,2R): 492468-13-0[3], (1S,2S): 86308896 (CID), cis-(1R,2S)-rel: 699-23-0[4] |

Physical Constants

The physical properties of this compound can vary depending on the specific stereoisomer. The following table summarizes available data for the general compound and its isomers.

| Physical Constant | Value | Isomer/Notes |

| Boiling Point | 230.3 ± 33.0 °C | (1R,2R)-isomer (Predicted)[3] |

| Density | 1.11 ± 0.1 g/cm³ | (1R,2R)-isomer (Predicted)[3] |

| Appearance | Colorless to light yellow liquid | cis-(1R,2S)-rel-isomer[4] |

Solubility Profile

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be predicted.

The molecule possesses a polar nitrile group and an ester group capable of acting as a hydrogen bond acceptor. The ethyl ester group provides some lipophilic character. The small cyclopropane ring is relatively nonpolar. This combination suggests that this compound is likely to be:

-

Soluble in a range of common organic solvents such as:

-

Dichloromethane

-

Ethyl acetate

-

Acetone

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

-

Slightly soluble to insoluble in water due to the presence of the nonpolar hydrocarbon components (ethyl group and cyclopropane ring) which likely dominate over the polar functional groups.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard organic chemistry laboratory techniques for similar compounds.

Synthesis of this compound

A common method for the synthesis of substituted cyclopropanes is the reaction of an activated alkene with a carbene or a carbene equivalent. For this compound, a plausible and frequently cited route involves the reaction of ethyl cyanoacetate with a dihaloalkane, such as 1,2-dibromoethane, in the presence of a base.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature with stirring. After the addition is complete, add 1,2-dibromoethane to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant that can be used to assess its purity.

Micro-scale Boiling Point Determination:

-

Sample Preparation: Place a small amount of the purified liquid into a capillary tube sealed at one end. Invert a smaller, open-ended capillary tube and place it inside the larger tube so that the open end is submerged in the liquid.

-

Heating: Attach the capillary tube assembly to a thermometer and place it in a melting point apparatus or an oil bath.

-

Observation: Heat the sample slowly. A stream of bubbles will emerge from the inner capillary tube as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the inner capillary tube.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or a vibrating tube densimeter.

Pycnometer Method:

-

Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately.

-

Sample Measurement: Fill the pycnometer with the sample liquid, ensuring there are no air bubbles, and equilibrate it to a constant temperature in a water bath.

-

Weighing: Carefully wipe the outside of the pycnometer and weigh it again.

-

Calculation: The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.

Applications in Drug Discovery and Development